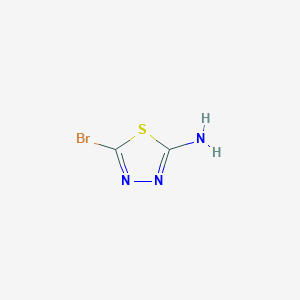

5-Bromo-1,3,4-thiadiazol-2-amine

描述

The Prominence of the 1,3,4-Thiadiazole (B1197879) Scaffold in Bioactive Compounds

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore, integral to a wide array of medicinal agents. ajprd.com Its prevalence in drug design is attributed to its ability to serve as a bioisostere of pyrimidine, a core structure in nucleic acids, which allows 1,3,4-thiadiazole derivatives to potentially interfere with DNA replication processes. mdpi.com This five-membered heterocyclic ring, containing one sulfur and two nitrogen atoms, is a common structural component in drugs with a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. ajprd.comresearchgate.net

The unique mesoionic character of the 1,3,4-thiadiazole ring is a key feature, enabling compounds containing this scaffold to traverse cellular membranes and interact effectively with biological targets. tandfonline.comnih.gov This characteristic can contribute to favorable pharmacokinetic profiles, including good oral absorption and bioavailability. nih.gov The sulfur atom within the ring enhances liposolubility, another crucial factor for biological activity. nih.gov The aromatic nature of the ring system imparts significant in vivo stability and is associated with minimal toxicity. nih.gov

The versatility of the 1,3,4-thiadiazole scaffold is further demonstrated by its presence in numerous marketed drugs and its continuous exploration for new therapeutic applications. mdpi.comdntb.gov.ua Research has shown that modifications to the thiadiazole ring can lead to compounds with enhanced potency and reduced toxicity. researchgate.net

| Biological Activity | Research Findings | References |

| Anticancer | Derivatives have shown potent activity against various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. The anticancer effect is often enhanced by the introduction of an aromatic ring at the 5th position. | mdpi.comnih.gov |

| Antimicrobial | Compounds have demonstrated significant antibacterial and antifungal properties, with some derivatives showing activity comparable to or greater than standard drugs like ciprofloxacin (B1669076) and fluconazole. | rasayanjournal.co.innih.gov |

| Antiviral | Certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives have exhibited notable anti-HIV-1 activity. | mdpi.com |

| Anticonvulsant | The 1,3,4-thiadiazole nucleus is a component of compounds investigated for their potential in managing epilepsy. | nih.gov |

Isomeric Forms of Thiadiazoles and Their Relevance in Research

Thiadiazole exists in several isomeric forms, each defined by the arrangement of the nitrogen and sulfur atoms within the five-membered ring. The primary isomers include:

1,2,5-Thiadiazole

1,3,4-Thiadiazole nih.gov

Among these, the 1,3,4-thiadiazole isomer is the most extensively studied due to its versatile and significant pharmacological activities. nih.gov While other isomers like 1,2,4-thiadiazole and 1,2,3-thiadiazole also possess biological relevance, the 1,3,4-scaffold has garnered the most attention in the development of new therapeutic agents. researchgate.netresearchgate.net The distinct electronic and steric properties of each isomer influence its chemical reactivity and biological interactions, making the selection of a specific scaffold a critical aspect of drug design. For instance, Z/E-isomerism has been described in 1,3,4-thiadiazole-2-nitrosimines, with the isomers undergoing mutual conversion. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrN3S/c3-1-5-6-2(4)7-1/h(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYQQFBHCFPEEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394667 | |

| Record name | 5-bromo-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37566-39-5 | |

| Record name | 5-bromo-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromo-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 5 Bromo 1,3,4 Thiadiazol 2 Amine

Established Synthetic Routes for 5-Bromo-1,3,4-thiadiazol-2-amine

Synthesis from Thiosemicarbazide (B42300) via Cyclization and Bromination

A prevalent and well-established route to this compound begins with thiosemicarbazide. google.comnih.gov This method involves a two-step process: the cyclization of thiosemicarbazide to form the 2-amino-1,3,4-thiadiazole (B1665364) ring, followed by the bromination of this intermediate.

The initial cyclization is often carried out in the presence of an acid. ptfarm.pl For instance, thiosemicarbazide can be cyclized using reagents like acetyl chloride to produce 2-amino-5-substituted-1,3,4-thiadiazoles. nih.gov The mechanism of this cyclization involves a nucleophilic attack of the nitrogen atom of thiosemicarbazide on the carbonyl carbon of the acid, followed by dehydration to form the thiadiazole ring. sbq.org.br

Once the 2-amino-1,3,4-thiadiazole is formed, the next step is bromination. This is typically an electrophilic aromatic substitution reaction where the bromine atom is introduced at the 5-position of the thiadiazole ring. nih.gov Heating 2-amino-substituted 1,3,4-thiadiazoles with bromine in acetic acid is a common method to achieve this transformation, yielding the 5-bromo derivative. nih.gov

Alternative Preparative Methods Involving Acid Solutions and Oxidants

Alternative synthetic strategies have been developed to improve efficiency and reduce the environmental impact of the synthesis. One notable method involves the use of an acid solution and an oxidizing agent. google.com In this approach, 2-amino-1,3,4-thiadiazole is first dissolved in an acid solution. google.com Then, a preliminary reaction with bromine is conducted, followed by the addition of an oxidant. google.com

Optimization of Synthetic Yields and Purity

Efforts to optimize the synthesis of this compound have focused on improving both the yield and purity of the final product. In the oxidative bromination method, several parameters are critical for achieving high yields and purity.

Key Optimization Parameters for Oxidative Bromination:

| Parameter | Range | Preferred Value |

| Acid Concentration (wt%) | 2-6% | 3-5% |

| Bromine Molar Ratio | 1:0.30–0.60 | 1:0.45–0.55 |

| Reaction Temperature | 15–30°C | 20–25°C |

| Oxidant-to-Product Ratio | 1:20–50 | 1:25–45 |

This table presents optimized reaction conditions for the oxidative bromination synthesis of this compound.

By carefully controlling these parameters, isolated yields of 85-90% with a purity of ≥98% can be achieved. The use of controlled bromination methods and the subsequent alkaline precipitation at low temperatures (-5 to 10°C) are crucial for minimizing side reactions and enhancing the purity of the final product. In contrast, other reported methods, such as alkylation approaches, have shown significantly lower yields of around 20%.

Reaction Mechanisms of Bromination at the 5-Position of the Thiadiazole Ring

The bromination of 2-amino-1,3,4-thiadiazole at the 5-position is a classic example of an electrophilic aromatic substitution reaction. The 1,3,4-thiadiazole (B1197879) ring itself is an electron-deficient aromatic system. However, the presence of the amino group (-NH2) at the 2-position significantly influences the reactivity of the ring.

The amino group is a strong activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. It directs the incoming electrophile, in this case, the bromonium ion (Br+), to the 5-position. The mechanism proceeds through the formation of a positively charged intermediate, often referred to as a sigma complex or arenium ion, which then loses a proton to restore the aromaticity of the ring, resulting in the formation of this compound. nih.gov

In some cases, the reaction may proceed via an S_N2-type mechanism, particularly in the presence of a strong base like sodium hydride, which can deprotonate the thiadiazole amine, enhancing the electrophilic attack of bromine.

Regioselectivity and Stereoselectivity Considerations in Synthesis

Regioselectivity: The synthesis of this compound from 2-amino-1,3,4-thiadiazole is highly regioselective. The term regioselective refers to a reaction that favors the formation of one constitutional isomer over another. In this case, the bromination occurs specifically at the 5-position of the thiadiazole ring. This high degree of regioselectivity is governed by the electronic properties of the starting material. The activating amino group at the 2-position directs the electrophilic attack of the bromine to the electron-rich 5-position, as the other carbon atom in the ring is adjacent to the sulfur atom and between two nitrogen atoms, making it less favorable for substitution.

Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. The this compound molecule is achiral, meaning it does not have a non-superimposable mirror image. Therefore, considerations of stereoselectivity are not applicable to its synthesis as no stereocenters are formed during the reaction.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several approaches align with these principles.

One significant green advancement is the use of an oxidative bromination method, which minimizes the consumption of bromine by regenerating it in situ. This approach can reduce wastewater generation by 30-40% compared to traditional methods that use an excess of bromine. Furthermore, this process often avoids the use of organic solvents, further enhancing its green credentials.

Other green chemistry strategies that could be applied to the synthesis of this and similar heterocyclic compounds include:

Use of Greener Solvents: Exploring the use of deep eutectic solvents (DESs) as reaction media. DESs are mixtures of compounds that have a much lower melting point than their individual components and are often biodegradable and have low toxicity. nih.gov

One-Pot Syntheses: Developing one-pot procedures where multiple reaction steps are carried out in the same reactor without isolating intermediates. This can reduce solvent usage, energy consumption, and waste generation. nih.govresearchgate.net

Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. For example, solid-phase reactions using phosphorus pentachloride as a catalyst have been explored for the synthesis of related 2-amino-5-substituted-1,3,4-thiadiazoles. google.com

Alternative Energy Sources: Utilizing microwave irradiation or ultrasonic irradiation to accelerate reaction rates and potentially improve yields and selectivity. researchgate.net

By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Preparation of this compound Derivatives

The this compound core is a versatile scaffold in medicinal and materials chemistry. Its two reactive sites, the exocyclic amino group and the C5-bromine atom, allow for systematic structural modifications to explore structure-activity relationships (SAR) and develop novel functional molecules. acs.org

Derivatization at the Amino Group

The amino group at the C2 position of the 1,3,4-thiadiazole ring is a key site for derivatization, most commonly through acylation and condensation reactions to form a variety of N-substituted amides. acs.orgresearchgate.netgrowingscience.com This functionalization is a cornerstone in the structural optimization of biologically active compounds. acs.orgacs.org

A prevalent method involves the condensation reaction between 5-substituted-1,3,4-thiadiazol-2-amines and various carboxylic acids. acs.orgacs.org This reaction is typically facilitated by coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIEA (N,N-Diisopropylethylamine). acs.org For instance, researchers have synthesized a series of N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)amide derivatives by reacting the parent amine with a range of substituted carboxylic acids. acs.orgacs.org This approach allows for the systematic exploration of how different substituents on the amide moiety influence biological activity. acs.org

In one extensive study, structural optimization focused on the N-substituents of the 1,3,4-thiadiazol-2-amine core (designated as region A). acs.orgacs.org By keeping other parts of the molecule constant, various acyl groups were introduced. The results indicated that substituting the 4-nitrobenzoyl group with functionalities like 2-(3,4-dichlorophenyl)acetamide, 4-(dimethylamino)phenylacetyl, or various biphenylacetyl groups could significantly enhance the inhibitory potency against certain enzymes. acs.org

| Starting Amine | Reactant (Carboxylic Acid) | Resulting Derivative | Reaction Type |

|---|---|---|---|

| 5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine | 4-Nitrobenzoic acid | N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (A09) | Condensation |

| 5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine | 2-(3,4-Dichlorophenyl)acetic acid | N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide (5o) | Condensation |

| 5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine | 2-(4-(Dimethylamino)phenyl)acetic acid | N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-(dimethylamino)phenyl)acetamide (5u) | Condensation |

| 5-(Aryl)-1,3,4-thiadiazol-2-amine | Various Benzaldehydes | Schiff Base Derivatives | Condensation |

Modifications of the Bromine Substituent for Diverse Functionalities

The bromine atom at the C5 position serves as a versatile handle for introducing diverse functionalities through various cross-coupling and substitution reactions. acs.orgnih.gov This allows for the synthesis of complex molecules with tailored electronic and steric properties.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the bromo-thiadiazole with various aryl or heteroaryl boronic acids or their esters. acs.orgnih.govnih.govwikipedia.org The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), in the presence of a base like potassium carbonate. nih.gov For example, 3,5-dichloro-1,2,4-thiadiazole (B1299824) has been shown to react selectively at the 5-position with arylboronic acids under Suzuki-Miyaura conditions. nih.gov This powerful method enables the introduction of a wide array of aromatic and heterocyclic rings at the C5 position, significantly expanding the chemical space for drug discovery and materials science. acs.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org It involves coupling the aryl bromide with an amine, enabling the introduction of primary or secondary amines at the C5 position. wikipedia.orgresearchgate.net For instance, a derivative of N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide underwent a Buchwald-Hartwig amination with 1-methylpiperazine (B117243) to yield the desired N-arylated product. acs.orgacs.org Similarly, this reaction has been successfully applied to C5-bromo-imidazo[2,1-b] acs.orgwikipedia.orglookchem.comthiadiazole, demonstrating its utility for functionalizing related heterocyclic systems. researchgate.net The reaction often employs a palladium catalyst like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with a suitable phosphine (B1218219) ligand. wikipedia.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the thiadiazole ring, enhanced by the presence of the bromine atom, facilitates nucleophilic aromatic substitution (SNAr) reactions. nih.gov In these reactions, the bromine atom acts as a leaving group and is displaced by a nucleophile. nih.govmdpi.com Studies on related bromo-substituted benzo-bis-thiadiazoles show that various N-nucleophiles (like morpholine (B109124), piperidine (B6355638), and aniline) and S-nucleophiles can displace the bromine atom. nih.gov The reaction conditions, such as solvent and temperature, significantly affect the reaction rate and yield. For example, the reaction of 4-bromobenzo[1,2-d:4,5-d′]bis( acs.orgacs.orgwikipedia.orgthiadiazole) with morpholine proceeds to completion at elevated temperatures in solvents like acetonitrile (B52724) or DMF. nih.gov

| Starting Material | Reagent | Catalyst/Conditions | Resulting Functionality | Reaction Type |

|---|---|---|---|---|

| 5-Bromo-1,3,4-thiadiazole derivative | Arylboronic acid | Pd Catalyst (e.g., Pd(dppf)Cl₂) / Base | C-C bond (Aryl group) | Suzuki-Miyaura Coupling |

| 5-Bromo-1,3,4-thiadiazole derivative | Amine (e.g., 1-methylpiperazine) | Pd Catalyst (e.g., Pd₂(dba)₃) / Ligand / Base | C-N bond (Amino group) | Buchwald-Hartwig Amination |

| 5-Bromo-1,3,4-thiadiazole derivative | Nucleophile (e.g., Morpholine) | Heat / Solvent (e.g., DMF) | C-N bond (Morpholinyl group) | Nucleophilic Aromatic Substitution (SNAr) |

| 3-Bromo-5-chloro-1,2,4-thiadiazole | Arylboronic acid | bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) | 5-Aryl-3-chloro-1,2,4-thiadiazole | Suzuki-Miyaura Coupling |

Spectroscopic Confirmation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for mapping the carbon and proton environments within a molecule. For this compound, ¹H-NMR and ¹³C-NMR analyses are used to confirm the presence and electronic environment of its constituent atoms. researchgate.net

The ¹H-NMR spectrum of this compound is expected to be relatively simple. The primary feature would be a signal corresponding to the two protons of the amine (-NH₂) group. The chemical shift of this peak can be influenced by the solvent, concentration, and temperature. In related 1,3,4-thiadiazole-2-amine derivatives, the amine protons typically appear as a broad singlet. dergipark.org.trgrowingscience.com For instance, in various 5-substituted-1,3,4-thiadiazol-2-amines, the NH₂ signal has been observed in the range of 7.26-8.29 ppm when measured in DMSO-d₆. growingscience.com

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, two distinct signals are anticipated, corresponding to the two carbon atoms of the thiadiazole ring.

C2 (attached to the amine group): This carbon is expected to resonate at a higher chemical shift (downfield) due to the deshielding effect of the adjacent nitrogen atoms and the amine group.

C5 (attached to the bromine atom): This carbon's chemical shift will be influenced by the electronegative bromine atom and the adjacent sulfur and nitrogen atoms.

In studies of similar 1,3,4-thiadiazole structures, the carbon atoms of the heterocyclic ring (C=N) are typically observed in the range of 148-169 ppm. dergipark.org.trgrowingscience.com The specific positions of the C2 and C5 signals provide definitive evidence for the substitution pattern of the ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. A key specification for 2-Amino-5-bromo-1,3,4-thiadiazole is that its infrared spectrum conforms to its structure. thermofisher.com The analysis of its spectrum would reveal characteristic absorption bands confirming its key structural components. pressbooks.publibretexts.orgvscht.cz

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3100 - 3400 | Medium-Strong |

| Amine (N-H) | Bending | ~1620 | Medium |

| Thiadiazole Ring (C=N) | Stretching | 1590 - 1640 | Medium-Strong |

| Thiadiazole Ring (C-S) | Stretching | 700 - 850 | Weak-Medium |

| Carbon-Bromine (C-Br) | Stretching | 500 - 680 | Medium-Strong |

Data based on typical ranges for these functional groups found in related heterocyclic compounds. growingscience.compressbooks.pubjmchemsci.comnih.gov

The N-H stretching vibrations of the primary amine group are typically seen as one or two sharp bands in the 3100-3400 cm⁻¹ region. growingscience.compressbooks.pub The C=N stretching vibration is characteristic of the thiadiazole ring, while the C-S and C-Br stretches appear in the lower frequency fingerprint region. growingscience.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound, the molecular weight is 180.03 g/mol , corresponding to the molecular formula C₂H₂BrN₃S. sigmaaldrich.comscbt.com

High-resolution mass spectrometry (HRMS) would show a distinct isotopic pattern for the molecular ion [M]⁺ due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 abundance ratio. This results in two peaks of almost equal intensity separated by 2 Da (e.g., at m/z 178.9 and 180.9 for the molecular ion).

Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound:

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 179.92256 |

| [M+Na]⁺ | 201.90450 |

| [M-H]⁻ | 177.90800 |

Data sourced from computational predictions.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not detailed in the surveyed literature, extensive crystallographic studies on closely related analogues, such as 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine and 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine, provide significant insights into its expected solid-state architecture. nih.govnih.govresearchgate.net

These studies consistently show that the 1,3,4-thiadiazole ring is planar. nih.govnih.gov A key structural feature in the solid state is the formation of extensive intermolecular hydrogen bonds. The amine group (-NH₂) acts as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring act as acceptors. nih.govnih.gov

This N-H···N hydrogen bonding is a dominant interaction, linking molecules into larger supramolecular assemblies. nih.gov In the crystal structure of 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine, for example, these interactions lead to the formation of centrosymmetric dimers, which then extend into a three-dimensional network. nih.govresearchgate.net This efficient molecular packing contributes to the stability of the crystal lattice. The bond lengths and angles within the thiadiazole ring are generally within normal ranges, though some strain may be observed, indicating a lack of true aromaticity but the presence of extended conjugation. nih.govmdpi.com

Crystal System and Space Group Analysis

Information regarding the crystal system (e.g., monoclinic, orthorhombic) and the specific space group for this compound is not available in the reviewed literature. This fundamental data can only be determined through single-crystal X-ray diffraction analysis.

Intermolecular Interactions in Crystal Structures

A definitive analysis of the intermolecular forces that stabilize the crystal structure of this compound cannot be conducted without experimental structural data. While it is highly probable that interactions such as hydrogen bonding and potentially halogen bonding play a significant role, their specific geometries and networks are unknown.

N-H…N Hydrogen Bonding

The amine (NH₂) group and the nitrogen atoms of the thiadiazole ring are expected to act as hydrogen bond donors and acceptors, respectively. This would likely lead to the formation of N-H…N hydrogen bonds, a common feature in related structures that often dictates the primary supramolecular assembly, such as the formation of dimers or chains. However, the precise bond lengths, angles, and motifs for this compound are undetermined.

Other Hydrogen Bond Networks

Further hydrogen bonding interactions, potentially involving the sulfur atom as a weak acceptor, could contribute to a more complex three-dimensional network, but this remains speculative.

Weak π-π Stacking Interactions

Interactions between the electron clouds of adjacent thiadiazole rings (π-π stacking) may also contribute to the stability of the crystal packing. The existence and geometry of such interactions are unknown.

Halogen Bonding Interactions (e.g., Br…O)

The bromine atom in the molecule could participate in halogen bonding, acting as an electrophilic region that interacts with a nucleophilic atom (like a nitrogen or sulfur from an adjacent molecule). Specific interactions, such as Br…O, would depend on the presence of suitable acceptor atoms in the crystal lattice, which cannot be confirmed.

Dihedral Angles and Planarity of Rings

The 1,3,4-thiadiazole ring itself is consistently reported as being planar or nearly planar. For instance, in the structure of 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine, the thiadiazole ring (C8/S/C7/N2/N3) is planar, with a mean deviation from the plane of only 0.0046 Å. nih.govresearchgate.net Similarly, studies on other derivatives confirm the near-planar conformation of the five-membered thiadiazole ring. mdpi.com

This variability indicates that while the thiadiazole ring itself maintains planarity, the rotational freedom around the C-C bond connecting it to other ring systems allows for a range of stable conformations.

Refinement Parameters and Data Quality

The quality and reliability of a crystal structure determination are conveyed through a set of refinement parameters. These parameters are reported for several analogs of this compound, providing a benchmark for the expected data quality in crystallographic studies of this class of compounds. The data is typically collected using diffractometers such as the Enraf–Nonius CAD-4. nih.govnih.goviucr.org The following tables summarize key data collection and refinement parameters for two related brominated thiadiazole derivatives.

Table 1: Crystallographic Data and Refinement Parameters

| Parameter | 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine nih.goviucr.org | 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine nih.govresearchgate.net |

|---|---|---|

| Chemical Formula | C₈H₆BrN₃S | C₈H₅BrN₄O₂S |

| Formula Weight (g/mol) | 256.13 | 301.13 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2/c |

| a (Å) | 14.869 (3) | 11.231 (2) |

| b (Å) | 8.0250 (16) | 9.2580 (19) |

| c (Å) | 7.9480 (16) | 10.868 (2) |

| β (°) | 97.43 (3) | 113.08 (3) |

| Volume (ų) | 940.4 (3) | 1039.6 (4) |

| Z | 4 | 4 |

| Radiation | Mo Kα | Mo Kα |

| Temperature (K) | 298 (2) | 293 |

| Reflections collected | 1832 | 3909 |

| Independent reflections | 1694 | 1920 |

| R_int | 0.034 | 0.116 |

| Final R indices [I > 2σ(I)] | R = 0.060 | R = 0.049 |

| wR(F²) | 0.153 | 0.104 |

| Goodness-of-fit (S) | 0.97 | 1.01 |

The R_int value indicates the level of agreement between symmetry-equivalent reflections, with lower values being desirable. The final R index (or R-factor) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. The values reported for these structures are indicative of well-refined molecular models. Refinement typically involves placing hydrogen atoms geometrically and constraining them to ride on their parent atoms. nih.govnih.goviucr.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used to study the electronic transitions within a molecule. For 1,3,4-thiadiazole derivatives, this analysis provides information on the conjugation and electronic properties of the system. While specific UV-Vis absorption maxima (λmax) for this compound are not detailed in the provided search results, the methodology for related compounds has been described. For example, studies on various 5-[substituted]-1,3,4-thiadiazol-2-amines have utilized UV-Vis spectrophotometers to record absorption spectra in the 200–500 nm range. nih.gov In one study, synthesized 1,3,4-thiadiazole derivatives were characterized by UV-Vis, with one compound exhibiting absorption bands at λmax = 245, 276, and 353 nm. nih.gov These absorptions are characteristic of π→π* and n→π* electronic transitions within the conjugated aromatic system, which includes the thiadiazole ring and any attached chromophores.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is employed to determine the thermal stability of a compound by measuring its mass change as a function of temperature. This analysis provides information on decomposition temperatures and the nature of thermal degradation.

Although specific TGA data for this compound was not found, studies on related organotin(IV) derivatives of 5-amino-3H-1,3,4-thiadiazole-2-thione demonstrate the application of this technique. osti.gov TGA, often coupled with differential thermal analysis (DTA), reveals that the decomposition of these complexes occurs in multiple steps. The initial decomposition step typically corresponds to the loss of ligand moieties, followed by the loss of organic groups attached to the metal center at higher temperatures. osti.gov The final residue depends on the atmosphere, yielding metal sulfides (like SnS) in a nitrogen atmosphere and metal oxides (like SnO₂) in the air. osti.gov This suggests that the thermal decomposition of this compound would likely proceed via the loss of the amino group and the bromine atom, followed by the fragmentation of the heterocyclic ring at elevated temperatures.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal transitions of a material, such as melting, crystallization, and glass transitions. For this compound, a melting point of 178-182 °C with decomposition is reported, a value typically determined by DSC. sigmaaldrich.com

In broader studies of 1,3,4-thiadiazole derivatives, DSC is used extensively to characterize their thermal behavior, particularly for compounds designed as liquid crystals. researchgate.net For a series of n-alkyl-4-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzoates, DSC was used to investigate their mesophase textures and thermal behaviors. researchgate.net The resulting DSC thermograms allowed for the calculation of thermodynamic parameters, such as the enthalpy (ΔH) and entropy (ΔS) of these phase transitions. researchgate.net This demonstrates the utility of DSC in identifying and quantifying the energetic changes associated with the phase transitions of thiadiazole-based compounds.

A Glimpse into the History of 1,3,4 Thiadiazole Synthesis and Biological Studies

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound and its derivatives is vibrant and primarily focused on medicinal chemistry, with significant efforts directed towards the discovery of novel therapeutic agents.

Anticancer Research: A major area of investigation is the development of anticancer agents. The 2-amino-1,3,4-thiadiazole scaffold is a promising foundation for anticancer drugs, and the introduction of a bromine atom can enhance this activity. bepls.comnih.gov Research has shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, certain derivatives have demonstrated significant activity against colon and breast cancer cells. nih.gov The proposed mechanisms of action often involve the inhibition of critical cellular targets like transcription factors and protein kinases, which are implicated in cancer progression. Future research will likely focus on synthesizing and evaluating a wider range of derivatives to improve potency and selectivity for specific cancer types. Structure-activity relationship (SAR) studies will be crucial in guiding the design of more effective and less toxic anticancer compounds. tandfonline.com The development of derivatives that can overcome drug resistance in cancer is also a promising avenue.

Antimicrobial Research: The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. This compound and its derivatives have shown potential as antimicrobial agents against both bacteria and fungi. nih.gov The thiadiazole nucleus is known to interfere with microbial cellular functions. Future research in this area will likely involve the synthesis of novel derivatives and their screening against a broad spectrum of pathogenic microorganisms, including resistant strains. Investigating the mechanisms of antimicrobial action will be essential for the rational design of more potent compounds. Combination therapies, where these compounds are used alongside existing antibiotics to enhance their efficacy, could also be a valuable research direction.

Table 1: Selected Research Findings on this compound Derivatives

| Research Area | Derivative Type | Key Finding | Reference |

| Anticancer | Substituted 5-phenyl-1,3,4-thiadiazol-2-amine | A novel derivative, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, showed significant anti-proliferative effects against LoVo (colon cancer) and MCF-7 (breast cancer) cell lines. | nih.gov |

| Anticancer | 5-Aryl-1,3,4-thiadiazole derivatives | Certain derivatives with an aromatic ring at the 5th position of the thiadiazole core demonstrated enhanced anticancer effects. | nih.gov |

| Antimicrobial | Fluorinated and chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | Exhibited good inhibitory effects against S. aureus and B. subtilis. | nih.gov |

| Anticancer | 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds | Derivatives with piperazine (B1678402) or piperidine (B6355638) moieties showed high cytotoxicity towards MCF-7 and HepG2 cancer cell lines. | nih.gov |

Future Directions: The future of research on this compound is promising and will likely expand into other therapeutic areas. The versatility of its chemical structure allows for the creation of a diverse library of compounds for high-throughput screening against various biological targets. Investigations into its potential as an anti-inflammatory, antioxidant, and anticonvulsant agent are logical next steps, given the known activities of the broader 1,3,4-thiadiazole class of compounds. bepls.comresearchgate.net Furthermore, exploring its applications in materials science, such as in the development of corrosion inhibitors or functional dyes, could open up new avenues of research beyond the biomedical field. The continued development of efficient and sustainable synthetic methods for this compound and its derivatives will be crucial to support these future research endeavors. google.com

Computational Chemistry and Molecular Modeling of 5 Bromo 1,3,4 Thiadiazol 2 Amine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations offer a microscopic view of the electron distribution and reactivity of 5-Bromo-1,3,4-thiadiazol-2-amine. These theoretical methods are crucial for understanding the intrinsic properties of the molecule that govern its chemical behavior and biological interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 1,3,4-thiadiazole (B1197879) derivatives, DFT calculations, often employing the B3LYP hybrid functional, provide valuable insights into their optimized geometry and electronic properties. researchgate.netnih.gov Theoretical studies on related 1,3,4-thiadiazole structures have utilized DFT to analyze their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The energy gap between HOMO and LUMO is a critical parameter that helps in determining the chemical reactivity and kinetic stability of the molecule. dergipark.org.tr For instance, the presence of electronegative substituents on the thiadiazole ring has been shown to reduce the HOMO-LUMO energy gap, which can influence the molecule's reactivity. dergipark.org.tr

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. MEP maps of 1,3,4-thiadiazole derivatives reveal the regions of positive and negative electrostatic potential. researchgate.net These maps can identify the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding. researchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atoms of the thiadiazole ring and the amine group, indicating their potential to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amine group would exhibit positive potential, marking them as potential hydrogen bond donors.

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.truni.lunih.gov It is widely used in drug discovery to understand how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme. dergipark.org.truni.lunih.gov

Ligand-Protein Binding Mechanisms

Molecular docking studies on derivatives of 1,3,4-thiadiazole have provided detailed insights into their binding mechanisms with various protein targets. dergipark.org.truni.lunih.gov For example, derivatives have been docked into the active sites of enzymes like the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.govnih.gov These studies reveal that the thiadiazole moiety and its substituents can form crucial interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues within the binding pocket of the target protein. nih.govnih.gov The bromine atom on this compound can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

Prediction of Binding Affinities and Modes

Computational docking simulations can predict the binding affinity, often expressed as a docking score or binding free energy, which estimates the strength of the ligand-protein interaction. dergipark.org.truni.lunih.gov For instance, in a study of novel 1,3,4-thiadiazole derivatives, a compound showed a high binding affinity with a docking score of -8.9 kcal/mol. uowasit.edu.iq The binding mode, or the specific orientation and conformation of the ligand within the active site, is also predicted. dergipark.org.truni.lunih.gov These predictions are crucial for understanding how the ligand exerts its biological effect and for guiding the design of more potent inhibitors. For example, docking studies have shown that specific substitutions on the thiadiazole ring lead to favorable interactions with amino acid residues like Met318 and Tyr253 in the Abl protein kinase. mdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational methods are instrumental in establishing Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. nih.govrsc.org By analyzing a series of related compounds, researchers can identify the chemical features that are essential for or enhance a particular biological effect.

Influence of Bromine Substitution on Activity

The presence and position of a halogen substituent, such as bromine, on the 1,3,4-thiadiazole ring can significantly modulate the compound's chemical reactivity and biological activity. The bromine atom at the 5-position of the 1,3,4-thiadiazol-2-amine core is noted for its role as an effective leaving group in nucleophilic substitution reactions. This reactivity is a key attribute, allowing the compound to serve as a versatile intermediate for the synthesis of more complex heterocyclic systems, including thiadiazolo[3,2-α]pyrimidin-7-ones and 2-bromoimidazo[2,1-b] nih.govnih.govnih.govthiadiazoles. sigmaaldrich.comsigmaaldrich.com

Impact of Amine Group Modifications on Activity

The 2-amino group is a crucial functional moiety that significantly influences the biological profile of 1,3,4-thiadiazole derivatives. Research indicates that this group is highly reactive and serves as an excellent anchor for derivatization to generate pharmacologically active compounds. nih.gov In some studies on antimicrobial agents, a free amine group was found to confer maximum activity, with substitutions leading to a decrease in the following order: methyl > ethyl > phenyl. nih.gov

Conversely, numerous studies demonstrate that strategic modification of the 2-amino group can lead to enhanced or novel activities. For example, a series of amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine were developed as potent inhibitors of focal adhesion kinase (FAK) by targeting its ATP-binding pocket. nih.gov Similarly, the synthesis of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives yielded compounds with potential inhibitory activity against COVID-19 targets. nih.gov These findings suggest that while the unsubstituted amine can be vital, its derivatization into amides, Schiff bases, or other functionalities is a powerful strategy for modulating the therapeutic properties of the 1,3,4-thiadiazole scaffold. acs.org

The following table summarizes the observed impact of amine group modifications on the activity of various 1,3,4-thiadiazole derivatives based on published research.

| Modification of 2-Amine Group | Resulting Compound Class | Observed Impact on Activity | Reference |

| Unsubstituted | 2-amino-1,3,4-thiadiazole (B1665364) | Confers maximum antibacterial activity in some series. | nih.gov |

| Alkyl/Aryl Substitution | N-substituted-2-amino-1,3,4-thiadiazoles | Decreased antibacterial activity compared to the free amine. | nih.gov |

| Acylation (Amide formation) | Amide derivatives of 5-aryl-1,3,4-thiadiazol-2-amine | Act as micromolar inhibitors of focal adhesion kinase (FAK). | nih.gov |

| Acylation (Amide formation) | N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamides | Moderate to potent inhibition of 6-phosphogluconate dehydrogenase (6PGD). | acs.org |

| Derivatization with other heterocycles | N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amines | Potential inhibitory activity against COVID-19 main protease. | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their complexes over time. For 1,3,4-thiadiazole derivatives, MD simulations provide valuable insights into their conformational stability and binding modes within the active sites of biological targets.

Several studies have employed MD simulations to validate the stability of docking poses and understand the nature of interactions between 1,3,4-thiadiazole compounds and their target proteins. For example, MD simulations of newly synthesized 1,3,4-thiadiazole derivatives targeting cancer cells showed that the ligand-protein complexes were stable throughout the simulation period. nih.gov In another study, MD simulations were performed for 100 nanoseconds to examine the stability of benzimidazole-thiadiazole hybrids with the enzyme 14-α demethylase (CYP51) from Candida species. These simulations help to confirm that the ligand remains within the binding pocket and to analyze the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. nih.gov The stability of these interactions is often a key determinant of the compound's biological activity.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties (ADMET)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. In silico tools are frequently used to evaluate the drug-likeness of novel compounds, including 1,3,4-thiadiazole derivatives. These predictions help to identify candidates with favorable pharmacokinetic profiles and minimize the risk of late-stage failures.

Studies on various 1,3,4-thiadiazole derivatives have shown that they generally possess acceptable ADMET properties. For instance, in silico analysis of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives indicated that most compounds fell within the acceptable range for molecular weight, hydrogen bond donors/acceptors, and topological polar surface area (TPSA), suggesting good absorption potential. nih.govresearchgate.net Similarly, ADMET predictions for other series of 1,3,4-thiadiazoles designed as potential inhibitors for various targets have shown good oral bioavailability and blood-brain barrier (BBB) penetration. derpharmachemica.comrsc.org Toxicity predictions are also a crucial component, with web-servers like ProTox-II being used to forecast potential hepatotoxicity, carcinogenicity, and mutagenicity, guiding the selection of less toxic lead compounds. researchgate.net

The table below presents a summary of predicted ADMET properties for a representative set of 1,3,4-thiadiazole derivatives from various studies.

| Compound Series | Predicted Property | Finding | Reference |

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amines | Human Intestinal Absorption | Good absorption predicted for all compounds. | researchgate.net |

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amines | Blood-Brain Barrier (BBB) Permeability | Most compounds predicted to be non-permeable. | researchgate.net |

| 5-[2-(thiophen-2-yl)quinolin-4-yl]-1,3,4-thiadiazol-2-amine derivatives | BBB Coefficient (logBB) | Values were within the acceptable range. | derpharmachemica.com |

| 5-[2-(thiophen-2-yl)quinolin-4-yl]-1,3,4-thiadiazol-2-amine derivatives | Caco-2 Permeability | Predicted values suggested good intestinal permeability. | derpharmachemica.com |

| Benzimidazole-thiadiazole hybrids | Lipinski's Rule of Five | All synthesized compounds were compliant, indicating drug-likeness. | |

| 1,3,4-thiadiazole MAO-A inhibitors | Pharmacokinetic Profile | Predicted to have good pharmacokinetic properties and high BBB penetration. | rsc.org |

Biological Activities and Pharmacological Investigations of 5 Bromo 1,3,4 Thiadiazol 2 Amine

Anticancer Activity

The 1,3,4-thiadiazole (B1197879) nucleus is a constituent of numerous compounds evaluated for their potential in cancer therapy. nih.govtandfonline.com These derivatives have been reported to act through various mechanisms, including the inhibition of critical enzymes and interference with DNA replication. nih.govnih.gov

In Vitro Cytotoxicity Against Various Cancer Cell Lines

Derivatives of the 2-amino-1,3,4-thiadiazole (B1665364) scaffold have demonstrated broad-spectrum cytotoxic activity against a range of human cancer cell lines. nih.gov The presence of a halogen, such as bromine or chlorine, on an associated phenyl ring has been noted to influence this activity. For instance, a derivative featuring a 4-bromophenyl substituent showed enhanced anticancer activity against the SKNMC (neuroblastoma) cell line. researchgate.net

Another study highlighted an indolyl-1,3,4-thiadiazole derivative bearing a 5-bromo indolyl group as the most active compound in a series tested against six human cancer cell lines. capes.gov.br Similarly, a series of 3-((5-(phenylthio)-1,3,4-thiadiazol-2-yl)imino)indolin-2-ones, which are derivatives of 2-amino-1,3,4-thiadiazole, were tested against the NCI-60 panel of human cancer cell lines. nih.govacs.org Among these, compound IVc was potent against breast cancer cell lines with an IC₅₀ value of 1.47 μM, while VIc showed strong inhibition of colon cancer cell lines with an IC₅₀ of 1.40 μM. nih.gov

The following table summarizes the in vitro cytotoxic activity of various 1,3,4-thiadiazole derivatives against different cancer cell lines.

| Compound Type/Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| 3-((5-(Phenylthio)-1,3,4-thiadiazol-2-yl)imino)indolin-2-one (IVc) | Breast Cancer Panel | 1.47 µM | nih.gov |

| Aziridine-based Indolin-2-one (VIc) | Colon Cancer Panel | 1.40 µM | nih.gov |

| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivative (3-fluorophenyl) | HT-29 (Colon) | 33.67 µM | nih.gov |

| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivative (3-fluorophenyl) | PC-3 (Prostate) | 64.46 µM | nih.gov |

| Benzimidazole-1,3,4-thiadiazol-2-amine derivative (AP17) | A-549 (Lung) | 5.35 µM | ajgreenchem.com |

| Benzimidazole-1,3,4-thiadiazol-2-amine derivative (AP17) | HEK-293 (Kidney) | 7.20 µM | ajgreenchem.com |

| Benzimidazole-1,3,4-thiadiazol-2-amine derivative (AP17) | MCF-7 (Breast) | 8.90 µM | ajgreenchem.com |

| 2,3-dihydro-1,3,4-thiadiazole derivative (20b) | MCF-7 (Breast) | 0.05 µM | researchgate.net |

| 2,3-dihydro-1,3,4-thiadiazole derivative (20b) | HepG2 (Liver) | 0.14 µM | researchgate.net |

The anticancer effects of 1,3,4-thiadiazole derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. nih.govnih.gov For example, treatment with the derivative NSC745885 was found to induce apoptosis both in vitro and in vivo. nih.gov

A specific 2,3-dihydro-1,3,4-thiadiazole derivative, compound 20b , was shown to induce apoptosis in MCF-7 breast cancer cells, with total apoptosis reaching 34.47% (18.48% early apoptosis and 15.99% late apoptosis). researchgate.net This apoptotic induction was supported by the upregulation of key effector proteins, with caspase-8 expression increasing 3.42-fold and caspase-9 expression increasing 5.44-fold. researchgate.net Furthermore, this compound arrested the cell cycle of MCF-7 cells in the G0-G1 phase. researchgate.net Another derivative, a benzothiazole (B30560) hybrid, was found to cause cell cycle arrest at the G2-M and S phases. mdpi.com

The polypharmacological nature of thiadiazole derivatives is evident from their ability to inhibit multiple protein kinases and molecular chaperones that are crucial for tumor growth and survival. nih.govnih.gov

c-Met: The c-Met receptor tyrosine kinase is a recognized target for cancer therapy. nih.gov Novel and potent c-Met inhibitors have been developed based on a triazolothiadiazole scaffold. nih.gov One such inhibitor, compound 23 , demonstrated excellent potency and kinase selectivity. nih.gov Another series based on nih.govcapes.gov.brtriazolo[3,4-b] nih.govnih.govthiadiazole also yielded a promising c-Met kinase inhibitor with an IC₅₀ value of 2.02 nM. researchgate.net

Hsp90: Heat shock protein 90 (Hsp90) is a molecular chaperone that stabilizes numerous oncoproteins, making it an attractive target for cancer treatment. zu.edu.jonih.gov Tumor cells are particularly susceptible to Hsp90 inhibition. nih.gov A coumarin-imidazo[2,1-b] nih.govnih.govthiadiazole derivative, SP11 , was found to abrogate tumor growth by targeting Hsp90 and its client proteins. nih.gov Other thiadiazole-containing structures have also been identified as Hsp90 inhibitors, which act by binding to the ATP-binding pocket of the protein. zu.edu.joresearchgate.net

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a process critical for tumor progression and metastasis. ajgreenchem.com Consequently, inhibiting VEGFR-2 is a major goal in oncology research. ajgreenchem.com Several 1,3,4-thiadiazole derivatives have been identified as potent VEGFR-2 inhibitors. researchgate.netnih.gov A series of benzimidazole-linked-1,3,4-thiadiazol-2-amine derivatives were synthesized and evaluated as potential VEGFR-2 inhibitors. ajgreenchem.com Compounds AP17 and AP29 from this series showed excellent inhibitory activity with IC₅₀ values of 1.86 µM and 3.84 µM, respectively. ajgreenchem.com Another study identified a 2,3-dihydro-1,3,4-thiadiazole derivative (20b ) as a standout VEGFR-2 inhibitor with an IC₅₀ of 0.024 µM, which was more potent than the reference drug sorafenib (B1663141) (IC₅₀ 0.041 µM). researchgate.net

In Vivo Efficacy Studies in Animal Models

Select 1,3,4-thiadiazole derivatives have demonstrated anticancer activity not only in cell cultures but also in animal models. A derivative of 1,2,3-thiadiazole (B1210528) significantly reduced tumor growth in a mice S180 sarcoma model, with an inhibition rate comparable or even superior to the established agent combretastatin (B1194345) A-4. nih.gov Another compound, NSC745885, effectively reduced tumor growth in vivo without causing a decrease in the body weight of the animals, indicating a better safety profile compared to doxorubicin. nih.gov

In a separate study, a novel triazolothiadiazole c-Met inhibitor (compound 23 ) showed dose-dependent antitumor efficacy in a SNU-5 gastric cancer xenograft model. nih.gov Furthermore, a prodrug of a 2-aminobenzamide (B116534) Hsp90 inhibitor was found to be orally bioavailable and effective in a wide range of xenograft tumor models. researchgate.net

Combination Therapies with Existing Anticancer Agents

The development of Hsp90 inhibitors has shown potential for use in combination with standard chemotherapy to enhance antitumor effects. nih.gov The ability of some thiadiazole derivatives to match the anti-tumor efficiency of established drugs like doxorubicin, but with potentially higher safety, suggests their utility either as standalone agents or as part of combination regimens. nih.gov

Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone for the development of new antimicrobial agents, with many derivatives showing significant activity against a wide range of pathogenic bacteria and fungi. nih.govresearchgate.net The presence of a halogen atom, such as in 5-Bromo-1,3,4-thiadiazol-2-amine, is often associated with enhanced antibacterial properties. nih.govneliti.com

Studies on 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives revealed that compounds with chloro and fluoro substituents exhibited good inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 20-28 µg/mL. nih.govdovepress.com This suggests that a bromo-substituent could also confer potent antibacterial activity. These halogenated compounds showed an inhibitory effect (81% to 91%) comparable to the standard drug ciprofloxacin (B1669076). nih.gov

In contrast, derivatives bearing oxygenated substituents on the phenyl ring displayed significant antifungal activity against species like Aspergillus niger and Candida albicans. nih.gov One study on 5-substituted 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diols found them to have a broad spectrum of biological activity, including antifungal properties. nih.govresearchgate.net

The following table summarizes the antimicrobial activity of representative 1,3,4-thiadiazole derivatives.

| Compound Type/Derivative | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | 20-28 µg/mL | nih.gov |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | 20-28 µg/mL | nih.gov |

| 5-(Oxygenated phenyl)-1,3,4-thiadiazol-2-amine | A. niger, C. albicans | 32-42 µg/mL | nih.gov |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Candida species, molds | 8-96 µg/mL | nih.gov |

| Tris-2,5-disubstituted 1,3,4-thiadiazole (26) | S. pneumoniae, B. subtilis, S. aureus, P. aeruginosa, E. coli, K. pneumoniae | 8-31.25 µg/mL | nih.govdovepress.com |

| Tris-2,5-disubstituted 1,3,4-thiadiazole (26) | A. fumigatus, C. albicans, G. candidum | 8-31.25 µg/mL | nih.govdovepress.com |

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

This compound has demonstrated notable antimicrobial activity. biosynth.com Studies indicate it possesses a broad spectrum of action against both Gram-positive and Gram-negative bacteria. biosynth.com Research has shown its effectiveness in reducing the growth of resistant bacterial strains, highlighting its potential as a candidate for new antibiotic development. While specific minimum inhibitory concentration (MIC) values for this exact compound are not detailed in the available literature, the general class of 2-amino-1,3,4-thiadiazole derivatives, particularly those with halogen substituents, is recognized for enhanced antibacterial properties. nih.govdovepress.com

Table 1: Summary of Antibacterial Activity for this compound

| Bacterial Type | Activity | Source |

|---|---|---|

| Gram-Positive Bacteria | Active | biosynth.com |

| Gram-Negative Bacteria | Active | biosynth.com |

Antifungal Efficacy

The investigation into 2-amino-1,3,4-thiadiazole derivatives has revealed potential antifungal properties. nih.govrasayanjournal.co.in For instance, derivatives of this class have shown activity against fungal species such as Aspergillus niger and Candida albicans. nih.govrasayanjournal.co.in Furthermore, studies on 5-amino-1,3,4-thiadiazole-isatin hybrids, which share the core aminothiadiazole structure, showed high biological profiling similarities to the known antifungal agent itraconazole. nih.gov While these findings point to the potential of the thiadiazole scaffold, specific studies detailing the antifungal efficacy of this compound itself are not extensively documented in the provided sources.

Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound are attributed to its interaction with key molecular targets within bacterial cells. biosynth.com Molecular modeling studies suggest that the compound binds to the active site of DNA gyrase. biosynth.com By inhibiting this essential enzyme, the compound disrupts DNA replication and repair processes, ultimately leading to bacterial cell death. biosynth.com This mechanism is a key mode of action for many broad-spectrum antibiotics.

Anticonvulsant Activity

While the broader class of 1,3,4-thiadiazole derivatives has been extensively investigated for anticonvulsant properties, specific research on the anticonvulsant activity of this compound is not prominently featured in the available scientific literature. frontiersin.orgptfarm.pl Studies on related, more complex molecules, such as 5-bromo derivatives of imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamides, have been evaluated for their ability to protect against seizures. nih.gov

The evaluation of anticonvulsant agents typically involves standardized in vivo models. frontiersin.org The maximal electroshock (MES) seizure test is used to identify compounds effective against generalized tonic-clonic seizures, while the subcutaneous pentylenetetrazole (scPTZ) test helps identify agents that can raise the seizure threshold. frontiersin.orgnih.gov Although various 1,3,4-thiadiazole derivatives have demonstrated efficacy in these models, data specifically for this compound in these tests is not available. nih.govnih.gov

Assessment of neurotoxicity is a critical component of developing new anticonvulsant drugs to ensure a favorable safety profile. frontiersin.org The rotarod test is a common method used to screen for motor impairment and neurological deficits in mice, which can be an indicator of neurotoxicity. frontiersin.org While neurotoxicity has been assessed for some anticonvulsant thiadiazole derivatives, no specific neurotoxicity data for this compound has been reported. frontiersin.org However, a study on a related compound, 2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4BrABT), indicated that it was not toxic to cultured neurons, astrocytes, or oligodendrocytes. nih.gov

DNA Binding and Cleavage Studies

This compound has been shown to interact directly with DNA. Studies using UV-Vis spectroscopy revealed a hypochromic shift (Δλ = 15 nm), which is indicative of the compound intercalating into the DNA structure, likely through π-π stacking interactions between the thiadiazole ring and the DNA base pairs. While direct DNA cleavage studies for this specific compound are not detailed, research on related 5-[substituted]-1,3,4-thiadiazol-2-amines has utilized gel electrophoresis to demonstrate that these types of compounds can cleave pUC18 DNA, particularly in the presence of an oxidizing agent like hydrogen peroxide. researchgate.net These studies often suggest a groove binding mode of interaction with DNA. researchgate.net

Table 2: DNA Interaction Profile of this compound

| Interaction Type | Method | Observation | Source |

|---|---|---|---|

| DNA Binding | UV-Vis Spectroscopy | Intercalation via π-π stacking |

Interaction with DNA (e.g., Absorption and Fluorescence Spectroscopy)

The interaction of this compound and its derivatives with DNA has been a subject of detailed investigation. Studies employing absorption and fluorescence spectroscopy have revealed that these compounds are avid binders to DNA. researchgate.net One of the key indicators of this interaction is the phenomenon of hypochromism observed in UV-Vis spectra, where a decrease in the molar absorptivity of the DNA is seen upon binding of the compound. A notable hypochromism with a spectral shift (Δλ) of 15 nm has been reported, suggesting a strong interaction, likely through intercalation via π-π stacking.

Further research on a series of 5-[substituted]-1,3,4-thiadiazol-2-amines has consistently shown through both absorption and fluorescence spectroscopy that these compounds bind effectively to DNA. researchgate.netgrowingscience.combookpi.org The binding is often characterized as groove binding. bookpi.org These spectroscopic techniques are crucial in determining the mode and strength of the interaction between the thiadiazole derivatives and DNA, providing insights into their mechanism of action at a molecular level.

DNA Cleavage Mechanisms (e.g., Oxidative Cleavage)

Beyond simple binding, derivatives of this compound have demonstrated the ability to cleave DNA. Gel electrophoresis studies using pUC18 DNA have shown that these compounds can induce DNA cleavage, particularly in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). researchgate.netgrowingscience.com This suggests that the cleavage mechanism is likely related to oxidative processes. growingscience.com

The ability of these thiadiazole molecules to convert supercoiled DNA into its open circular form indicates that the thiadiazole moiety plays a direct role in the DNA cleavage reaction. growingscience.com The process is thought to be an oxidative type of cleavage, highlighting the potential of these compounds as agents that can induce DNA damage, a property often exploited in the development of anticancer drugs.

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Derivatives of 1,3,4-thiadiazole have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical in the regulation of cholinergic neurotransmission. growingscience.com Inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. nih.gov

Research has shown that some novel 1,3,4-thiadiazole derivatives can inhibit both AChE and BuChE in the nanomolar range. nih.gov Interestingly, the inhibitory potency is often stronger against AChE than BuChE. nih.gov For instance, one derivative was found to be 1154-fold more active in inhibiting AChE (with an IC50 of 0.17 μM) than BuChE. nih.gov Kinetic studies have revealed different modes of inhibition, including non-competitive and mixed-type inhibition. nih.gov Molecular docking simulations have further elucidated the binding interactions, showing that these compounds can occupy the catalytic active site of the enzymes. nih.govresearchgate.net

| Compound/Derivative | Target Enzyme | IC50 Value | Inhibition Type | Selectivity |

| 1,3,4-Thiadiazole Derivative 8 | AChE | 0.09 μM | Non-competitive | 300-fold > BuChE |

| 1,3,4-Thiadiazole Derivative 1 | AChE | - | Mixed-type | - |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | AChE | 12.8–99.2 µM | - | More efficient for AChE |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | BuChE | from 53.1 µM | - | - |

This table presents a summary of the inhibitory activities of various 1,3,4-thiadiazole derivatives against AChE and BuChE.

Other Relevant Enzyme Targets

The inhibitory action of this compound and its analogs extends to other significant enzymes. For example, derivatives have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, which contributes to their antimicrobial effects. In cancer research, these compounds have been found to interfere with cell signaling pathways, leading to apoptosis.

Furthermore, specific derivatives have been investigated as inhibitors of other enzymes:

Carbonic Anhydrase: Amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have shown potent inhibition of human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). nih.gov

6-Phosphogluconate Dehydrogenase (6PGD): N-(1,3,4-thiadiazol-2-yl)amide derivatives have been identified as uncompetitive inhibitors of 6PGD, an important enzyme in the pentose (B10789219) phosphate (B84403) pathway. acs.orgacs.org

Inosine 5'-phosphate (IMP) Dehydrogenase: Metabolites of 2-amino-1,3,4-thiadiazole are potent inhibitors of IMP dehydrogenase, a key enzyme in purine (B94841) biosynthesis. nih.gov

Anti-inflammatory Activity

Derivatives of 1,3,4-thiadiazole have demonstrated significant anti-inflammatory properties. researchgate.net A series of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov One particular compound, 2-(4-isobutylphenyl)-N-(5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-yl)-propanamide, exhibited a notable in vitro anti-inflammatory activity of 72.5%, which was significantly higher than that of the standard drug ibuprofen (B1674241) (47.7%). nih.gov Molecular modeling studies suggest that the anti-inflammatory action of these compounds is mediated through the inhibition of the cyclooxygenase (COX) enzyme, particularly COX-2. nih.gov

Antituberculosis Activity

The 1,3,4-thiadiazole scaffold is a component of several compounds with promising antitubercular activity. lew.rocbijournal.com Schiff bases derived from 5-amino-1,3,4-thiadiazole-2-thiol (B144363) have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. lew.ro Certain derivatives, particularly those substituted with electron-withdrawing groups like fluorine and nitro, exhibited superior antimycobacterial activity compared to the standard drug pyrazinamide. lew.ro

Similarly, 2-amino-5-R-1,3,4-thiadiazole derivatives have been screened for their antitubercular potential. cbijournal.com For instance, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showed 69% inhibition against M. tuberculosis H37Rv at a concentration of 6.25 μg/mL. cbijournal.com These findings underscore the potential of 1,3,4-thiadiazole derivatives as a basis for the development of new antituberculosis agents. cbijournal.comnih.gov

| Derivative | Activity |

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | 69% inhibition against M. tuberculosis H37Rv |

| 2-phenylamino-5-phenyl-1,3,4-thiadiazole | 65% inhibition against M. tuberculosis H37Rv |

This table shows the in vitro antitubercular activity of selected 2-amino-5-R-1,3,4-thiadiazole derivatives.

Antiviral Activity

The 1,3,4-thiadiazole nucleus is a recognized scaffold in the development of antiviral agents, acting as a bioisostere of pyrimidines, which are essential components of nucleic acids. nih.gov While direct studies on the antiviral properties of this compound are limited, research on structurally related derivatives provides insights into its potential.

Derivatives of 2-amino-1,3,4-thiadiazole have shown notable activity against various viruses. For instance, certain chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles have demonstrated in vitro activity against Human Immunodeficiency Virus type 1 (HIV-1). nih.gov Although generally less potent than standard drugs like zidovudine, these compounds exhibit significant anti-HIV-1 activity at micromolar concentrations. nih.gov The electronic properties of the substituents on the thiadiazole ring have been found to influence the antiviral potency. nih.gov

Furthermore, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have been synthesized and evaluated for their ability to inhibit the Tobacco Mosaic Virus (TMV). researchgate.net Bioassay results indicated that certain sulfonamide derivatives possessed moderate anti-TMV activity. researchgate.net These findings suggest that the 5-bromo substitution on the 1,3,4-thiadiazole-2-amine core could potentially contribute to antiviral efficacy, warranting further investigation against a range of viral pathogens.

Insecticidal and Fungicidal Activities

The 1,3,4-thiadiazole scaffold is a "privileged" structure in agrochemicals, with numerous derivatives developed as commercial pesticides. mdpi.com Research has demonstrated the potential of this class of compounds in controlling various agricultural pests and pathogens.

Insecticidal Activity:

Derivatives of 1,3,4-thiadiazole have been investigated for their insecticidal properties against various pests. For example, newly synthesized 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives have been evaluated against the cotton leafworm (Spodoptera littoralis). mdpi.com Studies on other derivatives have shown activity against pests like Helicoverpa armigera. agrojournal.org While specific data on this compound is not extensively available, the known insecticidal activity of the thiadiazole ring suggests its potential as a lead structure for the development of new insecticides.

Fungicidal Activity:

The 1,3,4-thiadiazole moiety is also a component of many compounds with significant fungicidal properties. Derivatives have been synthesized and tested against a range of plant pathogenic fungi, including Rhizoctonia solani. researchgate.net One study focused on 5-substituted 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diol derivatives, revealing that some of these compounds are potent antifungal agents against various Candida species and molds, with minimum inhibitory concentrations (MIC100) ranging from 8 to 96 μg/ml. nih.gov The mechanism of action for some of these derivatives appears to involve the disruption of cell wall biogenesis. nih.gov

The following table summarizes the fungicidal activity of some 1,3,4-thiadiazole derivatives against various phytopathogenic fungi.

| Compound ID | Fungus | Inhibition Rate (%) at 50 µg/mL |

| D16 | Rhizoctonia solani | High |

| Generic Derivatives | Candida species | MIC100: 8-96 µg/mL |

Note: The data presented is for 1,3,4-thiadiazole derivatives and not specifically for this compound. The activity of the specific compound may vary.

Central Nervous System (CNS) Activity (e.g., Antidepressant, Anxiolytic)

Derivatives of 2-amino-1,3,4-thiadiazole have shown promise as agents acting on the central nervous system, with studies indicating potential antidepressant and anxiolytic effects.

Research into a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, which are structurally very similar to this compound, has revealed significant antidepressant and anxiolytic properties. nih.gov Some of these compounds demonstrated efficacy comparable to the reference drugs imipramine (B1671792) and diazepam. nih.gov The most potent compound in one study exhibited a desirable pharmacological profile with a wide therapeutic window, showing antidepressant and anxiolytic effects at doses significantly lower than those causing sedation or amnesia. nih.gov

Another study on new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol also reported significant antidepressant activity. nih.gov Two compounds from this series were particularly effective, reducing immobility time in preclinical models by 77.99% and 76.26%, respectively, compared to the standard drug imipramine (82%). nih.gov Importantly, these compounds did not show neurotoxic effects. nih.gov

The following table presents data on the anxiolytic activity of some 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives from a light-dark box model study. researchgate.net

| Compound | Dose (mg/kg) | Number of Transitions | Time Spent in Light Chamber (s) |

| Control | 10 ml/kg | 1.14 ± 0.37 | 137.42 ± 12.12 |

| 3a | 25 | 1.83 ± 0.75 | 166.66 ± 19.20 |

| 3b | 25 | 2.83 ± 0.40** | 163.66 ± 21.54 |

| 3c | 25 | 2.5 ± 0.95 | 152.33 ± 12.50 |

| Diazepam | 2 | 3 ± 0.63 | 193 ± 17.38 |

*p<0.01, *p<0.001 compared with vehicle-treated control group. Results are expressed as mean ± SEM. researchgate.net

These findings strongly suggest that the 5-substituted-2-amino-1,3,4-thiadiazole scaffold is a promising template for the development of new CNS-active agents.

Toxicity Evaluation in Invertebrate Models

The assessment of toxicity is a crucial step in the development of any new chemical entity. Invertebrate models provide a valuable preliminary screen for toxic properties.

The brine shrimp (Artemia salina) lethality bioassay is a common method for evaluating the general toxicity of compounds. Studies on N-(substituted)-5-phenyl-1,3,4-thiadiazol-2-amine derivatives have shown that these compounds produce a dose-dependent cytotoxic effect on brine shrimp nauplii. researchgate.net This model is considered a useful tool for preliminary toxicity screening. researchgate.net

Another important invertebrate model for toxicity studies is the fruit fly, Drosophila melanogaster. nih.gov While specific toxicity data for this compound in Drosophila is not available, this model is widely used to assess the toxicity of various chemical compounds. nih.gov